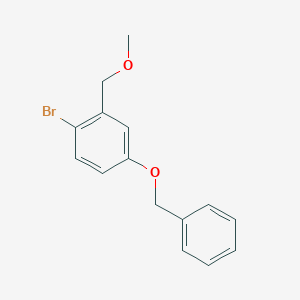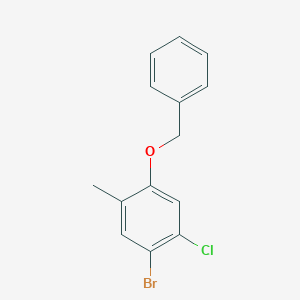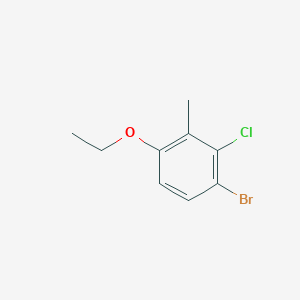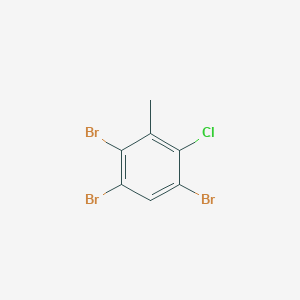
4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene” is an organic compound. It is a derivative of benzene, which is an aromatic compound with a ring structure . The compound contains a benzyloxy group, a bromo group, and a methoxymethyl group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name. It has a benzene ring as the core structure. Attached to this ring are a benzyloxy group (a benzyl group attached through an oxygen atom), a bromo group (a bromine atom), and a methoxymethyl group (a methyl group attached through an oxygen atom) .Scientific Research Applications
4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene has been used in a variety of scientific research applications. It has been used as a precursor in the synthesis of various drugs, including anti-inflammatory agents, anticonvulsants, and antidepressant drugs. It has also been used in the synthesis of chemical reagents, such as dyes and catalysts, and in the synthesis of pharmaceutical intermediates. In addition, it has been used in the synthesis of various polymers and in the study of biochemical and physiological processes.
Mechanism of Action
Target of Action
Similar compounds like monobenzone are known to interact with melanocytes, the cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes .
Mode of Action
It is proposed that it may increase the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
It is known that similar compounds can affect the melanin synthesis pathway .
Pharmacokinetics
The compound’s molecular weight is 1221644 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Based on the proposed mode of action, it can be inferred that the compound may lead to a decrease in melanin production, potentially causing depigmentation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Advantages and Limitations for Lab Experiments
4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene has several advantages for use in laboratory experiments. It is a water-soluble compound, which makes it easy to dissolve in aqueous solutions. It is also relatively stable, which makes it suitable for long-term storage. Furthermore, it is relatively inexpensive and readily available, which makes it an ideal starting material for a variety of research studies. However, it is important to note that this compound is a hazardous chemical and should be handled with care in the laboratory.
Future Directions
There are several potential future directions for the use of 4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene. It could be used as a starting material for the synthesis of a variety of drugs, such as anti-inflammatory agents, anticonvulsants, and antidepressant drugs. It could also be used in the synthesis of polymers, catalysts, and pharmaceutical intermediates. In addition, it could be used to study the biochemical and physiological effects of various compounds, as well as the mechanism of action of various drugs. Finally, it could be used to develop new methods for the synthesis of compounds with specific properties.
Synthesis Methods
4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene can be synthesized by several methods. The most common method is the Williamson ether synthesis, which involves the reaction of a primary alkyl halide and an alkoxide. The reaction is catalyzed by a strong base, such as sodium hydroxide or potassium hydroxide, and the resulting product is this compound. Other methods of synthesis include the Grignard reaction, the Hantzsch reaction, and the Ullmann reaction.
Safety and Hazards
properties
IUPAC Name |
1-bromo-2-(methoxymethyl)-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-17-11-13-9-14(7-8-15(13)16)18-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRVXMOVOBCZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














